molecular formula C11H11F3O2S B4680905 Methyl {[3-(trifluoromethyl)benzyl]sulfanyl}acetate CAS No. 725226-37-9

Methyl {[3-(trifluoromethyl)benzyl]sulfanyl}acetate

Cat. No.: B4680905
CAS No.: 725226-37-9
M. Wt: 264.27 g/mol
InChI Key: BIPWLGVXTNAMDH-UHFFFAOYSA-N
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Description

Methyl {[3-(trifluoromethyl)benzyl]sulfanyl}acetate is an organic compound with the molecular formula C11H11F3O2S It is characterized by the presence of a trifluoromethyl group attached to a benzyl sulfanyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[3-(trifluoromethyl)benzyl]sulfanyl}acetate typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with methyl thioacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl {[3-(trifluoromethyl)benzyl]sulfanyl}acetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, diethyl ether as solvent.

    Substitution: Sodium hydride, potassium carbonate, DMF or THF as solvent.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl {[3-(trifluoromethyl)benzyl]sulfanyl}acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of Methyl {[3-(trifluoromethyl)benzyl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The sulfanyl group can participate in redox reactions, potentially modulating the activity of enzymes and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)benzyl chloride
  • Methyl 3-(trifluoromethyl)benzoate
  • 2-{[3-(Trifluoromethyl)benzyl]sulfanyl}benzoic acid

Uniqueness

Methyl {[3-(trifluoromethyl)benzyl]sulfanyl}acetate is unique due to the combination of its trifluoromethyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a versatile platform for the development of new chemical entities with diverse applications.

Properties

IUPAC Name

methyl 2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2S/c1-16-10(15)7-17-6-8-3-2-4-9(5-8)11(12,13)14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPWLGVXTNAMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCC1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001198785
Record name Methyl 2-[[[3-(trifluoromethyl)phenyl]methyl]thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001198785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725226-37-9
Record name Methyl 2-[[[3-(trifluoromethyl)phenyl]methyl]thio]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=725226-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[[[3-(trifluoromethyl)phenyl]methyl]thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001198785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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